3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid
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Overview
Description
3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid is a complex organic compound that features both indole and chromenone moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole and chromenone intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the indole ring can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols.
Substitution: The aromatic rings in both the indole and chromenone moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions typically involve Lewis acids like AlCl3 or FeCl3.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with indole and chromenone moieties are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and chromenone moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Chromenone derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
The uniqueness of 3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid lies in its combined indole and chromenone structure, which may confer unique biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[2-(6-oxobenzo[c]chromen-3-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C27H22N2O7/c1-14(35-17-7-8-19-18-4-2-3-5-20(18)27(34)36-24(19)12-17)25(31)29-23(26(32)33)10-15-13-28-22-9-6-16(30)11-21(15)22/h2-9,11-14,23,28,30H,10H2,1H3,(H,29,31)(H,32,33) |
InChI Key |
MDKAWFIEKHSDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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